methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H8N2O5 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . The resulting product undergoes further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate.
Substitution: Substitution of the nitro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both an acetyl and a nitro group on the pyrrole ring.
Properties
IUPAC Name |
methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-4(11)5-3-6(8(12)15-2)9-7(5)10(13)14/h3,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSBUCXXYJGFNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182386 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269822-94-7 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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